
N'-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride” is a complex compound. It is closely related to "N,N,N’,N’-Tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine" . The compound has a molecular weight of 452.59400 .
Synthesis Analysis
The synthesis of this compound involves the use of the ligand -N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine. This ligand (45.3 mg, 0.10 mmol) was dissolved in 10 ml CH3OH to form a clear solution, to which was added a CH3OH solution (6 ml) of Cu(ClO4)2 6H2O (74.1 mg, 0.20 mmol). The solution turned deep blue immediately and a small amount of precipitate appeared .Molecular Structure Analysis
The molecular structure of this compound is complex. The CuII atom adopts a distorted octahedral coordination geometry due to the Jahn–Teller effect. The equatorial plane consists of one methanol molecule and three N atoms from the N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine ligand. The Cu—N bond lengths are in the range 1.975 (3)–2.041 (2) Å and the Cu—O bond length is 2.008 (2) Å .Physical And Chemical Properties Analysis
The compound has a molecular weight of 452.59400 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide, a similar compound, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . This kind of analysis can provide valuable information about the molecular structure and properties of the compound .
Hirshfeld Surface Analysis
Hirshfeld surface analysis (HSA) is used for determining the N–H···O intermolecular hydrogen bonding interactions, which can generate the chain-shaped 3D network structure . This analysis can provide insights into the intermolecular interactions and crystal packing of the compound .
Density Functional Theory (DFT) Calculations
The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . DFT calculations can provide valuable information about the electronic structure and properties of the compound .
Molecular Docking Studies
Molecular docking studies were carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . This kind of study can provide insights into the potential biological activity and drug-likeness of the compound .
Synthesis of N-(Pyridin-2-yl)-Benzamides
The compound can be used in the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks . This kind of synthesis can lead to the production of new compounds with potential applications in various fields .
Catalyst for Michael Addition Amidation Reaction
The compound can act as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This kind of reaction can lead to the synthesis of new compounds with potential applications in various fields .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in transition metal complexes of tetrakis(pyridin-2-yl-methyl)alkyldiamine ligands , there may be potential for further investigation into the properties and uses of “N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride”.
Propiedades
IUPAC Name |
N'-(pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c11-6-2-4-7-12-9-10-5-1-3-8-13-10;;/h1,3,5,8,12H,2,4,6-7,9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWKNJJJRVSEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)
![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)

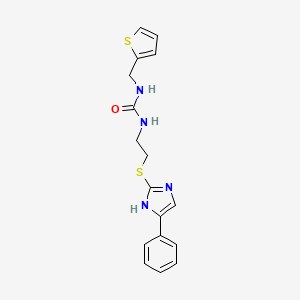
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
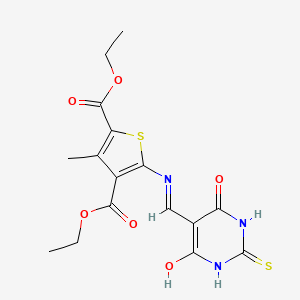
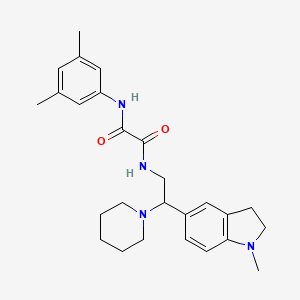
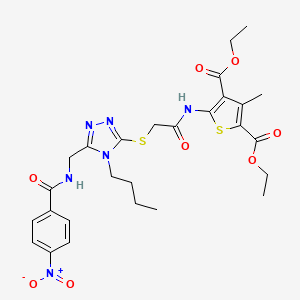
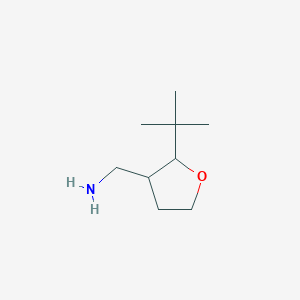
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)